molecular formula C13H23NO4 B15305263 Rel-(2R,4S,5S)-1-(tert-butoxycarbonyl)-2,5-dimethylpiperidine-4-carboxylic acid

Rel-(2R,4S,5S)-1-(tert-butoxycarbonyl)-2,5-dimethylpiperidine-4-carboxylic acid

Cat. No.: B15305263
M. Wt: 257.33 g/mol
InChI Key: ZUMNRFCEEFUNLF-BBBLOLIVSA-N
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Description

rac-(2R,4S,5S)-1-[(tert-butoxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the reaction of piperidine with tert-butoxycarbonyl anhydride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4S,5S)-1-[(tert-butoxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-(2R,4S,5S)-1-[(tert-butoxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(2R,4S,5S)-1-[(tert-butoxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule . This selective reactivity is crucial in the synthesis of complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(2R,4S,5S)-1-[(tert-butoxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid is unique due to its specific stereochemistry and the presence of both tert-butoxycarbonyl and piperidine moieties. This combination of features makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

(2R,4S,5S)-2,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C13H23NO4/c1-8-7-14(12(17)18-13(3,4)5)9(2)6-10(8)11(15)16/h8-10H,6-7H2,1-5H3,(H,15,16)/t8-,9-,10+/m1/s1

InChI Key

ZUMNRFCEEFUNLF-BBBLOLIVSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H](CN1C(=O)OC(C)(C)C)C)C(=O)O

Canonical SMILES

CC1CC(C(CN1C(=O)OC(C)(C)C)C)C(=O)O

Origin of Product

United States

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